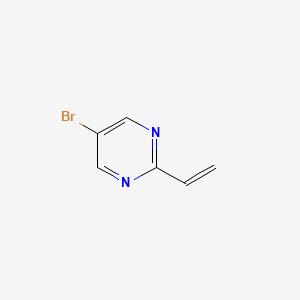

5-Bromo-2-vinylpyrimidine

Overview

Description

5-Bromo-2-vinylpyrimidine is a chemical compound with the molecular formula C6H5BrN2 and a molecular weight of 185.02 . It has gained significant attention in research and industries due to its unique physical and chemical properties.

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5BrN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 . This indicates that the compound contains a bromine atom and a vinyl group attached to a pyrimidine ring.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Synthesis of Antiviral Agents

5-Bromo-2-vinylpyrimidine derivatives have been synthesized and evaluated for their antiviral properties, showing potential as inhibitors of herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). These compounds are synthesized via organometallic intermediates, demonstrating a specific action mechanism through phosphorylation by virus-encoded enzymes, inhibition of viral DNA polymerase, and incorporation into viral DNA. Their efficacy against HSV-1 and VZV has been confirmed in animal models and clinical trials, highlighting their potential as selective antiviral agents (De Clercq & Walker, 1984).

Preparation of Metal-complexing Molecular Rods

5-Brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines are synthesized efficiently from this compound derivatives, serving as precursors for the preparation of metal-complexing molecular rods. These compounds are obtained through various coupling reactions, including Stille coupling, demonstrating their utility in the synthesis of complex molecular structures for potential applications in material science and catalysis (Schwab et al., 2002).

Palladium-catalysed Cross-coupling Reactions

5-Bromo-2-iodopyrimidine, a derivative of this compound, has been utilized in selective palladium-catalysed cross-coupling reactions with a wide range of arylboronic acids and alkynylzincs. This application demonstrates the versatility of this compound derivatives in facilitating efficient syntheses of various substituted pyrimidine compounds, showcasing their importance in synthetic organic chemistry (Goodby et al., 1996).

Antibacterial Surface Design

This compound derivatives have also found application in the design of antibacterial surfaces. Polymers derived from this compound, when covalently attached to surfaces, demonstrate significant bactericidal properties against various bacterial strains, including Staphylococcus aureus. This innovative approach to creating antibacterial surfaces highlights the potential of this compound derivatives in contributing to public health and hygiene solutions (Tiller et al., 2001).

Safety and Hazards

Properties

IUPAC Name |

5-bromo-2-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2/c1-2-6-8-3-5(7)4-9-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZGICTBSBIWVFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

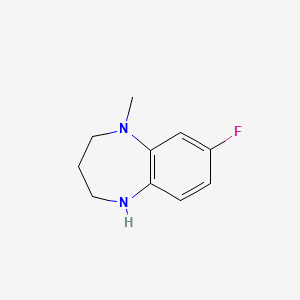

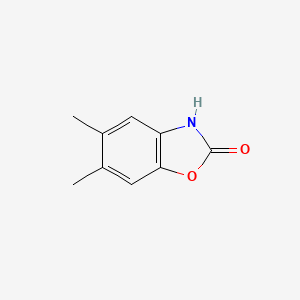

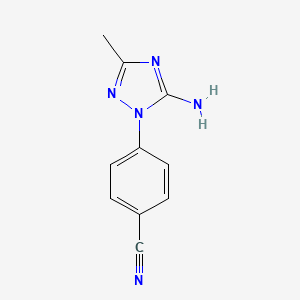

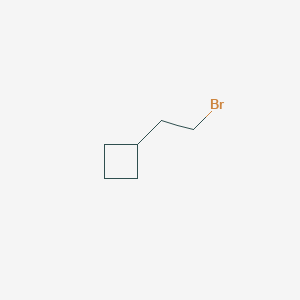

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.